molecular formula C17H18N2O3S B5503742 2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5503742
M. Wt: 330.4 g/mol
InChI Key: JHETUZUUPYOCPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related thiophene derivatives often involves complex reactions, highlighting the intricacies of constructing such molecules. For example, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar structure, was synthesized and characterized using X-ray diffraction, showcasing the detailed structural analysis required for these types of compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004). Another example involves the synthesis of derivatives through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on certain acids, demonstrating the potential for cyclization and creation of complex structures (Chemistry of Heterocyclic Compounds, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffraction and DFT calculations. For instance, a novel compound involving the methoxyphenyl group was analyzed to reveal its triclinic system crystallization and detailed geometric parameters, providing insights into the molecular structure and stability of these types of compounds (Journal of Molecular Structure, 2015).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. For example, transformations involving diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate demonstrate the versatility and reactivity of these molecules, leading to the creation of novel heterocyclic compounds (Heterocycles, 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. The crystal structure analysis provides essential information on the molecular arrangement, which is vital for understanding the material's physical properties and its potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of thiophene derivatives. These properties are influenced by the molecule's structure, particularly the functional groups attached to the thiophene core. Studies on related compounds reveal a range of activities, including antimicrobial properties, highlighting the importance of these chemical properties for potential pharmaceutical applications (European Journal of Medicinal Chemistry, 2010).

Scientific Research Applications

Synthesis and Characterization

The compound 2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been explored in various scientific research studies focusing on its synthesis and potential applications. One notable study involves the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which has been thoroughly analyzed using X-ray diffraction methods. This research highlights the structural intricacies and potential functionalities of such compounds, indicating their significance in material science and pharmaceutical applications (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Antimicrobial and Anticancer Properties

Several studies have delved into the antimicrobial and anticancer properties of thiophene derivatives, which include compounds structurally related to this compound. For instance, the synthesis and antimicrobial evaluation of new thiophene derivatives demonstrate significant potential against various microbial strains, suggesting the utility of such compounds in developing new antimicrobial agents (Synthetic Communications, 2010). Furthermore, the exploration of thiophene-based compounds for anticancer activity uncovers promising avenues in cancer therapy, with specific derivatives exhibiting inhibitory effects on cancer cell lines (Russian Journal of General Chemistry, 2021).

Novel Synthetic Pathways

Research on novel synthetic pathways for thiophene derivatives, including those akin to this compound, has led to the development of innovative methods for constructing complex molecular architectures. Studies on the synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant activities showcase the versatility and potential of thiophene-based compounds in medicinal chemistry and drug design (Bioorganic & Medicinal Chemistry Letters, 2016).

properties

IUPAC Name

2-acetamido-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10(20)18-17-15(13-4-3-5-14(13)23-17)16(21)19-11-6-8-12(22-2)9-7-11/h6-9H,3-5H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHETUZUUPYOCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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